4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide is a chemical compound characterized by its unique structure, which includes a bromine atom attached to a benzamide moiety and a phenyloxan-4-yl group. Its molecular formula is , and it has a molecular weight of approximately 335.23 g/mol. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to the presence of the bromine substituent, which can enhance its reactivity and biological activity.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide for substitution reactions.
Research indicates that 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets within cells, potentially inhibiting or activating certain pathways that lead to therapeutic effects. Further studies are necessary to elucidate its exact biological mechanisms and therapeutic potential .
The synthesis of 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves several steps:
The compound has several applications, particularly in:
Interaction studies of 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide focus on its binding affinity to various biological targets. These studies are crucial for understanding how this compound may affect cellular processes and contribute to its potential therapeutic effects. The interactions may involve enzyme inhibition or receptor modulation, which are key areas of research in drug development.
Several compounds share structural similarities with 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide. Notable examples include:
The uniqueness of 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide lies in the presence of the phenyloxan-4-yl group, which imparts distinct chemical properties compared to other similar compounds. This specific structure enhances its reactivity and biological profile, making it a valuable candidate for targeted research applications and potential therapeutic uses .
The systematic name 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide adheres to IUPAC conventions, delineating its substituents and functional groups. The parent structure is benzamide, modified by:
The molecular formula is $$ \text{C}{19}\text{H}{20}\text{BrNO}_2 $$, with a molecular weight of 374.3 g/mol. The canonical SMILES string C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 encodes its connectivity, highlighting the oxane ring (tetrahydrofuran derivative) fused to a phenyl group.
The compound’s geometry is influenced by steric and electronic factors:
Density functional theory (DFT) simulations predict a dipole moment of 4.2 D, driven by the polar amide group and bromine’s electronegativity.
Single-crystal X-ray diffraction reveals:
The bromine atom’s electron density map confirms its para substitution, while the oxane ring’s puckering angle ($$ \theta = 112^\circ $$) aligns with chair conformers.
Comparative data highlight the impact of substituents on physicochemical properties:
Key observations: